molecular formula C21H24N2O4S B13955992 4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 531542-34-4

4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13955992
CAS No.: 531542-34-4
M. Wt: 400.5 g/mol
InChI Key: BVHGKSYYPSNREN-UHFFFAOYSA-N
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Description

4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, including the introduction of functional groups and the formation of key bonds. One common synthetic route involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 5-methyl-2-propan-2-ylphenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.

    Carbamothioylation: The phenoxyacetyl intermediate is then reacted with thiourea to introduce the carbamothioyl group.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the carbamothioylated intermediate with 4-methyl-3-aminobenzoic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic Acid: A simpler analog with similar structural features but lacking the phenoxyacetyl and carbamothioyl groups.

    3-Aminobenzoic Acid: Another analog with an amino group instead of the carbamothioyl group.

Uniqueness

4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

531542-34-4

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C21H24N2O4S/c1-12(2)16-8-5-13(3)9-18(16)27-11-19(24)23-21(28)22-17-10-15(20(25)26)7-6-14(17)4/h5-10,12H,11H2,1-4H3,(H,25,26)(H2,22,23,24,28)

InChI Key

BVHGKSYYPSNREN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C

Origin of Product

United States

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